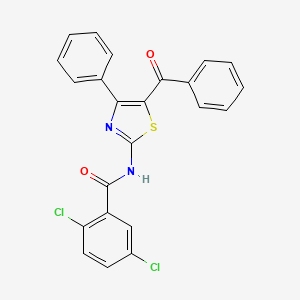

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N2O2S/c24-16-11-12-18(25)17(13-16)22(29)27-23-26-19(14-7-3-1-4-8-14)21(30-23)20(28)15-9-5-2-6-10-15/h1-13H,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIDLRHKSCMMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Benzoylation: The thiazole intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.

Coupling with Dichlorobenzamide: The final step involves coupling the benzoylated thiazole with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: The dichlorobenzamide moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with alcohol groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound exhibits notable antimicrobial properties against a range of bacterial and fungal pathogens. Its structure, featuring a thiazole ring and dichlorobenzamide moiety, plays a crucial role in its bioactivity.

Mechanism of Action :

- Enzyme Inhibition : The thiazole and benzoyl groups interact with active sites on microbial enzymes, inhibiting their function.

- Receptor Modulation : The presence of the dichlorobenzamide enhances specificity and binding affinity to microbial targets.

Case Studies :

- In vitro studies have shown that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide demonstrates significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

Overview : Recent studies suggest that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapy.

Mechanism of Action :

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancerous cells.

- Apoptosis Induction : The compound promotes apoptosis through the activation of intrinsic pathways.

Case Studies :

- Research indicates that derivatives of thiazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

Overview : this compound has been identified as a potential inhibitor of key enzymes involved in bacterial cell wall synthesis.

Target Enzymes :

- MurB Enzyme : Essential for peptidoglycan biosynthesis in bacteria; inhibition can lead to bacterial death.

Case Studies :

- A study highlighted its effectiveness as an inhibitor of MurB enzyme activity, showcasing its potential as a lead compound for the development of new antibacterial agents targeting resistant strains .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide can be contextualized against the following analogs:

Structural Features and Substituent Effects

Physical and Spectral Properties

Analytical Techniques

- Crystallography : SHELX programs are widely used for structural determination of thiazole derivatives, including hydrogen-bonding analysis (e.g., C–H⋯F/O interactions) .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the synthesis, biochemical properties, and biological effects of this compound, supported by relevant research findings and data tables.

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Thiazole Ring : The thiazole ring is synthesized using methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Benzoylation : The thiazole intermediate undergoes benzoylation with benzoyl chloride in the presence of a base (e.g., pyridine).

- Chlorination : The dichlorobenzamide moiety is introduced through chlorination reactions.

This compound exhibits a molecular weight of approximately 491.6 g/mol and features a complex structure that contributes to its biological activity .

The biochemical properties of this compound are largely influenced by the thiazole ring's planar structure and aromaticity. These characteristics facilitate interactions with various biomolecules, potentially leading to enzyme inhibition or modulation of gene expression.

Antimicrobial Activity

Research has demonstrated that N-(5-benzoyl-4-phenylthiazol-2-yl) derivatives exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against common pathogens .

Table 1: Antimicrobial Activity of N-(5-benzoyl-4-phenylthiazol-2-yl) Derivatives

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Escherichia coli | 15 mm |

| Staphylococcus aureus | 20 mm |

| Candida albicans | 18 mm |

Anticancer Properties

The compound has also shown potential anticancer activity. Specific studies indicate that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression. The mechanism appears to involve the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with N-(5-benzoyl-4-phenylthiazol-2-yl)-2,5-dichlorobenzamide resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.

The biological activity of N-(5-benzoyl-4-phenylthiazol-2-yl)-2,5-dichlorobenzamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to growth inhibition in microbial and cancer cells.

- Gene Expression Modulation : It can alter the expression levels of genes associated with apoptosis and cell proliferation.

- Membrane Permeability : Its lipophilic nature enhances membrane permeability, facilitating cellular uptake and subsequent biological effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazol-2-amine derivatives react with acyl chlorides in pyridine under controlled temperatures (e.g., room temperature overnight). Optimization involves adjusting stoichiometry, solvent choice (e.g., DMF for solubility), and purification via column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC and optimize yields by controlling moisture (e.g., anhydrous pyridine) to prevent hydrolysis of reactive intermediates .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques : X-ray crystallography remains the gold standard. For example, SHELX programs (e.g., SHELXL) refine crystal structures using diffraction data, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide N–H and thiazole N atoms) .

- Complementary Methods : NMR (¹H/¹³C), IR, and mass spectrometry confirm functional groups and molecular weight. For instance, IR peaks near 1650 cm⁻¹ verify the amide C=O stretch .

Q. What in vitro biological activities have been reported for this compound?

- Findings : Screening by the NCI’s Developmental Therapeutics Program identified antitumor potential, with IC₅₀ values against specific cancer cell lines. Antimicrobial activity is linked to interference with bacterial protein synthesis via thiazole-amide interactions .

- Assays : Use MTT or resazurin assays for cytotoxicity and broth microdilution for antimicrobial testing. Include positive controls (e.g., doxorubicin) and validate statistical significance via triplicate experiments .

Advanced Research Questions

Q. How can computational tools elucidate the electronic structure and reactivity of this compound?

- Approach : Multiwfn software analyzes molecular orbitals, electrostatic potential surfaces, and Fukui indices to predict reactive sites. For example, electron-deficient regions near dichlorophenyl groups may favor nucleophilic attacks .

- Applications : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model geometry optimization and interaction energies with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Analysis : Cross-validate experimental conditions (e.g., cell line specificity, compound purity). For instance, discrepancies in IC₅₀ values may arise from differing assay protocols (e.g., incubation time, serum concentration) .

- Resolution : Conduct dose-response curves under standardized conditions and use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- SAR Insights : Modifying substituents on the benzoyl (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) alters lipophilicity and target binding. For example, dichlorophenyl analogs show improved membrane permeability over mono-chloro derivatives .

- Synthetic Strategy : Introduce bioisosteres (e.g., replacing thiazole with oxadiazole) and assess pharmacokinetic properties (e.g., LogP, metabolic stability) via in silico tools like SwissADME .

Q. What experimental approaches identify the molecular targets of this compound?

- Techniques : Use affinity chromatography or pull-down assays with tagged compounds to isolate target proteins. For enzyme targets (e.g., PFOR in anaerobic bacteria), kinetic assays (e.g., NADH oxidation) quantify inhibition .

- Validation : CRISPR/Cas9 knockout of putative targets in cell lines can confirm functional relevance. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.